molecular formula C10H11ClO B057468 4-(4-Chlorophenyl)butan-2-one CAS No. 3506-75-0

4-(4-Chlorophenyl)butan-2-one

Cat. No. B057468
CAS RN: 3506-75-0
M. Wt: 182.64 g/mol
InChI Key: NHWRHEOCEWDYPJ-UHFFFAOYSA-N
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Patent
US07893098B2

Procedure details

1.6 M Methyl lithium (33.9 mL, 54.17 mmol) was added over 70 min to a stirring 0° C. solution of 3-(4-chlorophenyl)-propionic acid (5.0072 g, 27.08 mmol) in dry Et2O (135 mL, 0.2 M): The ice bath was removed, and the reaction was allowed to stir at room temperature overnight. The reaction was the poured into rapidly stirring ice water containing aq. HCl. The organic layer was removed, washed with NaHCO3 and brine, then dried with Na2SO4, filtered, concentrated, and purified by silica gel chromatography (Combiflash column, 98:2 to 95:5 Hexanes:EtOAc) to achieve pure 66 (2.4253 g, 49.0%): 1H (CDCl3, 400 MHz): δ 7.14 (2H, d, J=8.3 Hz), 7.03 (2H, d, J=8.3 Hz), 2.77 (2H, t, J=7.5 Hz), 2.64 (2H, t, J=7.5 Hz), 2.04 (3H, s) ppm. 13C (CDCl3, 100 MHz): δ 207.12, 139.38, 131.59, 129.55, 128.35, 44.62, 29.82, 28.78 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 29.82; CH2 carbons: 44.62, 28.78; CH carbons: 129.55, 128.35 ppm. HPLC: 10.361 min. (Note: SM has HPLC retention time of 9.409 min.)
Quantity
33.9 mL
Type
reactant
Reaction Step One
Quantity
5.0072 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][C:12]([OH:14])=O)=[CH:6][CH:5]=1>CCOCC>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][C:12](=[O:14])[CH3:1])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
33.9 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
5.0072 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
135 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
poured into rapidly stirring ice water containing aq. HCl
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
WASH
Type
WASH
Details
washed with NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (Combiflash column, 98:2 to 95:5 Hexanes:EtOAc)
CUSTOM
Type
CUSTOM
Details
10.361 min. (Note: SM has HPLC retention time of 9.409 min.)
Duration
10.361 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(C=C1)CCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.